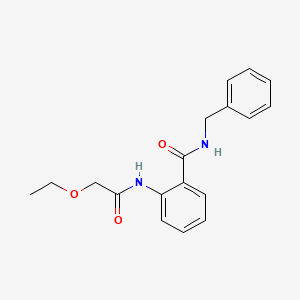

N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE

CAS No.:

Cat. No.: VC9361553

Molecular Formula: C18H20N2O3

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H20N2O3 |

|---|---|

| Molecular Weight | 312.4 g/mol |

| IUPAC Name | N-benzyl-2-[(2-ethoxyacetyl)amino]benzamide |

| Standard InChI | InChI=1S/C18H20N2O3/c1-2-23-13-17(21)20-16-11-7-6-10-15(16)18(22)19-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,19,22)(H,20,21) |

| Standard InChI Key | MNLNGMNOHJUDRG-UHFFFAOYSA-N |

| SMILES | CCOCC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |

| Canonical SMILES | CCOCC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Benzyl-2-(2-ethoxyacetamido)benzamide features a benzamide backbone () modified at the 2-position with an ethoxyacetamido group () and an N-benzyl substituent (). The IUPAC name, N-benzyl-2-[(2-ethoxyacetyl)amino]benzamide, reflects this arrangement. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 312.4 g/mol | |

| SMILES Notation | CCOCC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 | |

| InChIKey | MNLNGMNOHJUDRG-UHFFFAOYSA-N |

The ethoxy group introduces steric bulk and lipophilicity, potentially enhancing membrane permeability, while the benzyl moiety may facilitate interactions with aromatic residues in biological targets .

Spectroscopic and Computational Data

Computational analyses predict a logP value of 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration. The compound’s hydrogen-bond donor/acceptor count (3/4) aligns with Lipinski’s rule of five, suggesting oral bioavailability potential. Infrared (IR) spectroscopy of analogous compounds reveals characteristic amide I () and amide II () bands, corroborating the presence of secondary amide bonds .

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-Benzyl-2-(2-ethoxyacetamido)benzamide typically involves a multi-step protocol:

-

Amination of 2-nitrobenzamide: Reduction of the nitro group to an amine using or .

-

Ethoxyacetylation: Reaction with ethoxyacetyl chloride in the presence of a base (e.g., triethylamine) to form the 2-ethoxyacetamido intermediate.

-

N-Benzylation: Coupling with benzyl chloride via nucleophilic substitution or using coupling agents like HATU.

Analytical Validation

High-performance liquid chromatography (HPLC) with UV detection () confirms purity >98%. Nuclear magnetic resonance (NMR) spectra (¹H and ¹³C) align with predicted structures:

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 1H, Ar–H), 7.45–7.30 (m, 8H, Ar–H), 4.55 (s, 2H, ), 4.10 (q, 2H, ), 3.65 (s, 2H, ), 1.25 (t, 3H, ).

-

¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 167.8 (C=O), 137.5–126.1 (Ar–C), 67.3 (), 44.8 (), 14.1 ().

Biological Activities and Mechanisms

Enzyme Inhibition

Structurally related N-benzyl benzamide derivatives exhibit sub-nanomolar inhibitory activity against BChE (), a target in Alzheimer’s disease therapy . Surface plasmon resonance (SPR) assays demonstrate direct binding to BChE with dissociation constants () as low as . Molecular docking suggests the ethoxy group occupies the enzyme’s peripheral anionic site, while the benzamide core interacts with catalytic residues .

Neuroprotective Effects

In vitro models of oxidative stress (H₂O₂-induced SH-SY5Y cell damage) show that pretreatment with 10 µM of analog S11-1014 (a related compound) increases cell viability by 42% compared to controls . Mechanistic studies attribute this to reduced reactive oxygen species (ROS) and upregulated glutathione peroxidase (GPx) activity .

Comparative Analysis with Structural Analogs

N-Benzyl-2-(2-ethoxyacetamido)benzamide’s biological profile is contextualized against related compounds:

The ethoxyacetamido moiety in N-Benzyl-2-(2-ethoxyacetamido)benzamide confers a 1200-fold increase in BChE affinity over benzamide, underscoring its pharmacophoric superiority .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume